molecular formula C24H41BO2 B8245707 2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8245707
M. Wt: 372.4 g/mol
InChI Key: NJBRYWISNRIQIH-UHFFFAOYSA-N
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Description

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a dioxaborolane ring attached to a dodecyl-substituted phenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Scientific Research Applications

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.

    Industry: Applied in the production of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-dodecylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or distillation techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: 4-Dodecylphenylboronic acid.

    Reduction: 4-Dodecylphenol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, where the boron atom forms a transient complex with a palladium catalyst. This complex facilitates the transfer of the phenyl group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium-catalyzed activation of the boronic ester and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    4-Dodecylphenol: An aromatic alcohol with similar alkyl chain length but lacks the boronic ester functionality.

    Dodecylbenzene: A simple alkylbenzene without the boronic ester group.

    2-(4-Dodecylphenyl)-5-octylpyridine: A compound with a similar phenyl group but different functional groups.

Uniqueness

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts distinct reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds with high precision and efficiency.

Properties

IUPAC Name

2-(4-dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41BO2/c1-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)25-26-23(2,3)24(4,5)27-25/h17-20H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBRYWISNRIQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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